molecular formula C17H15NO5 B8618978 N-Fmoc-Gly(OH)

N-Fmoc-Gly(OH)

Cat. No.: B8618978
M. Wt: 313.30 g/mol
InChI Key: SRSIWDVGZPFBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The strategic use of protecting groups is a central tenet of synthetic organic chemistry, enabling chemists to selectively mask reactive functional groups while carrying out transformations elsewhere in the molecule. In the realm of peptide synthesis, where the sequential assembly of amino acids is required, the choice of a suitable N-α-protecting group is critical for the success of the entire synthetic endeavor.

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that has become indispensable in organic synthesis, particularly in the construction of peptides. ontosight.ai Its key advantage lies in its stability under a wide range of reaction conditions, yet it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile protecting groups that are often used to protect the side chains of other amino acids. altabioscience.com This feature is especially crucial in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides. ontosight.ai The strong ultraviolet (UV) absorbance of the dibenzofulvene byproduct released during Fmoc deprotection provides a convenient method for monitoring the reaction's progress in real-time. youtube.com

The use of Fmoc-protected amino acids extends beyond peptide synthesis. They are valuable intermediates in the synthesis of peptidomimetics, complex natural products, and various heterocyclic compounds. The ability to introduce a glycine (B1666218) unit with a temporarily masked amino group allows for precise control over the synthetic sequence, preventing unwanted side reactions and polymerization. altabioscience.com

The journey of peptide synthesis has been marked by several key innovations. Early methods, known as solution-phase peptide synthesis, were often laborious and time-consuming. A significant breakthrough came in the 1960s with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry. peptide.compeptide.com Merrifield's initial approach primarily utilized the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the N-terminus.

The landscape of peptide synthesis was further transformed in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. peptide.comnih.gov Initially developed for solution-phase synthesis, its true potential was realized when it was adapted for SPPS in the late 1970s. nih.gov The combination of Fmoc for N-α-protection and acid-labile groups for side-chain protection offered a milder and more orthogonal strategy compared to the Boc/Bzl (benzyl) approach, which required the use of harsh acids like hydrogen fluoride (B91410) (HF) for final cleavage from the resin. nih.govnih.gov By the mid-1990s, Fmoc-based chemistry had become the dominant methodology for SPPS, a testament to its efficiency and versatility. nih.gov The continuous refinement of Fmoc-based strategies, including the development of new resins and coupling reagents, has enabled the synthesis of increasingly long and complex peptides. peptide.comnih.gov

N-Fmoc-Gly(OH) is the simplest of the Fmoc-protected amino acids, lacking a side chain and a chiral center. peptide.com This simplicity makes it a fundamental and versatile building block in a variety of synthetic applications. In peptide synthesis, it is used to introduce glycine residues into a growing peptide chain. chemimpex.com Glycine itself can be a critical component of peptides, often found in turns and flexible regions of proteins due to its conformational flexibility. peptide.com

Beyond its role in incorporating glycine units, N-Fmoc-Gly(OH) is frequently used as a linker or spacer in more complex molecular architectures. peptide.com Its achiral nature is advantageous in fragment condensation strategies, where it can be placed at the C-terminus of a peptide fragment to minimize the risk of racemization during coupling. peptide.com Furthermore, N-Fmoc-Gly(OH) and its dipeptide derivative, Fmoc-Gly-Gly-OH, are employed in the synthesis of antibody-drug conjugates (ADCs) as part of cleavable linker systems. biosynth.com In materials science, it has been used to functionalize surfaces, such as titania nanoparticles, where the Fmoc group can be quantified by UV spectroscopy to determine the density of surface functionalization. medchemexpress.com

Current research continues to leverage the unique properties of N-Fmoc-Gly(OH) in innovative ways. In the field of biomaterials, Fmoc-protected amino acids and short peptides, including those containing glycine, are being explored as building blocks for self-assembling hydrogels. mdpi.com These supramolecular structures have potential applications in tissue engineering and drug delivery.

The development of "green" chemistry approaches to peptide synthesis is another active area of research, with a focus on developing more environmentally friendly solvents and reagents for Fmoc-based SPPS. researchgate.net Furthermore, isotopically labeled versions of N-Fmoc-Gly(OH), such as those containing ¹³C and ¹⁵N, are crucial tools in proteomics and metabolomics research. medchemexpress.com These labeled compounds are used as internal standards for quantitative mass spectrometry and in nuclear magnetic resonance (NMR) studies to probe protein structure and dynamics. isotope.com The synthesis of peptide-based drugs and therapeutic agents remains a major driver of research, with N-Fmoc-Gly(OH) being a key starting material in the construction of these complex molecules. chemimpex.comnbinno.com

PropertyValue
Chemical Formula C₁₇H₁₅NO₄ nih.gov
Molecular Weight 297.31 g/mol medchemexpress.com
Appearance White to off-white powder chemimpex.com
Melting Point 174-175 °C chemicalbook.com
CAS Number 29022-11-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyacetic acid

InChI

InChI=1S/C17H15NO5/c19-15(16(20)21)18-17(22)23-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15,19H,9H2,(H,18,22)(H,20,21)

InChI Key

SRSIWDVGZPFBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Fmoc Gly Oh

Advanced Synthetic Routes for N-Fmoc-Gly(OH) Derivatives

Optimization of Protecting Group Strategies for Glycine (B1666218)

The selection and application of protecting groups are crucial in peptide synthesis to prevent unwanted reactions. creative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used α-amino protecting group in SPPS. researchgate.netpeptide.com Its base-lability allows for orthogonal deprotection strategies, particularly when acid-labile groups are used for side-chain protection. creative-peptides.compeptide.com

However, the standard introduction of the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) can lead to the formation of Fmoc-dipeptides and even tripeptides, which are often difficult to remove by crystallization. researchgate.net This is a significant issue, especially with sterically unhindered amino acids like glycine. luxembourg-bio.com To circumvent this, alternative reagents and strategies have been developed. One such approach involves reacting Fmoc-Cl with sodium azide (B81097) first, which then reacts with the free amino acid, a method that has shown to eliminate this side reaction for glycine. researchgate.net

Another strategy to prevent side reactions and improve solubility involves the use of protecting groups on the amide nitrogen of asparagine and glutamine, such as the trityl (Trt) group in Fmoc chemistry. peptide.com While glycine does not have a side chain requiring protection, this principle of using specific protecting groups to enhance the properties of the Fmoc-amino acid derivative is a key aspect of optimization. For instance, in the synthesis of N-Fmoc-L-homopropargylglycine, a double Boc protection strategy was optimized for high material throughput. nih.gov

Novel reagents, such as oxime-based mixed carbonates, have been introduced as effective agents for N-protection. researchgate.net These reagents are stable, highly reactive, and yield almost contaminant-free Fmoc-amino acids. researchgate.net For glycine, which is highly susceptible to side reactions, the N-hydroxypicolinimidoyl cyanide derivative has demonstrated superior results in producing Fmoc-Gly-OH with minimal dipeptide formation. researchgate.net

Novel Synthesis Processes for N-Fmoc-Glycine Crude Products

Traditional synthesis of N-Fmoc-amino acids involves reacting the amino acid with Fmoc-Cl in the presence of a base. nbinno.com A common method involves dissolving glycine in an aqueous sodium carbonate solution and adding Fmoc-Cl. However, this can lead to the formation of impurities. researchgate.net

To address these challenges, novel processes have been developed. One alternative to Fmoc-Cl is the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reagent offers milder reaction conditions, which can reduce the occurrence of side reactions. The process typically involves reacting Fmoc-OSu with glycine in a solvent like dimethylformamide (DMF) with a base such as triethylamine. This method has been reported to provide yields between 80-90%.

Another innovative approach is the one-pot conversion of N-benzyloxycarbonyl (Cbz)-protected amino acid esters to their N-Fmoc counterparts. d-nb.info This process utilizes hydrogenation with a Pd/C catalyst and 2,2′-bipyridine in the presence of Fmoc-OSu, resulting in high yields and excellent stereoselectivity. d-nb.info

Furthermore, research into oxime carbonates has presented a new class of reagents for introducing the Fmoc group. These crystalline materials are easy to prepare and highly reactive, leading to high yields of Fmoc-amino acids with minimal contamination. researchgate.net Specifically for Fmoc-Gly-OH, which is prone to side reactions, N-{[(9H-fluoren-9-yl)methoxy]carbonyloxy}picolinimidoyl cyanide has been identified as a particularly effective reagent. researchgate.net

A patented process describes a method for synthesizing N-FMOC-amino acid crude products with non-active side chains, which includes a specific purification process to obtain a pure crystalline product. google.com

Preparation of N-Fmoc-Gly(OH) from Glycine and Fmoc-Cl

The classical and widely used method for preparing N-Fmoc-Gly(OH) involves the direct reaction of glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The procedure is typically carried out under basic conditions to facilitate the reaction.

A representative small-scale synthesis involves dissolving glycine in a mixture of dioxane and an aqueous solution of sodium carbonate (10% w/v). The solution is cooled, and Fmoc-Cl is added dropwise while maintaining a low temperature (0–5°C) and vigorous stirring. The reaction is then allowed to proceed at room temperature for several hours, during which the pH is monitored and kept in the basic range (pH 8–9) to ensure the reaction goes to completion.

Following the reaction, the mixture is worked up by acidifying it with hydrochloric acid to a pH of 2–3. This acidification causes the N-Fmoc-Gly(OH) product to precipitate out of the solution. The solid product is then collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities. This method typically yields the crude product in the range of 75-85% with a purity of over 95% after recrystallization.

However, a notable drawback of this method is the potential formation of the corresponding Fmoc-dipeptide as a side product, which can be challenging to separate from the desired N-Fmoc-Gly(OH). researchgate.net

Purification and Isolation Techniques in N-Fmoc-Gly(OH) Synthesis

The purity of N-Fmoc-Gly(OH) is paramount for its successful application in peptide synthesis. Therefore, robust purification and isolation techniques are essential to remove unreacted starting materials, byproducts, and other impurities from the crude product.

Crystallization and Recrystallization Methods

Crystallization is a key technique for the purification of crude N-Fmoc-amino acids. google.com A common method involves dissolving the crude N-Fmoc-Gly(OH) product in a suitable solvent system and then inducing crystallization to obtain a pure solid product. google.comgoogle.com

One patented process details the crystallization of N-Fmoc-amino acids with non-active side chains by dissolving the crude product in an ethanol (B145695)/water system with heating and vibration to ensure complete dissolution. google.com The solution is then cooled to a temperature between 12°C and 16°C to induce crystallization. google.comgoogle.com The resulting crystals are collected by suction filtration, washed with the same ethanol/water system, and dried. google.comgoogle.com

Recrystallization is also a widely employed method to enhance the purity of N-Fmoc-Gly(OH). A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture and then allowing it to cool slowly, leading to the formation of purer crystals. chemicalbook.com For N-Fmoc-Gly(OH), a mixed solvent system of ethyl acetate (B1210297) and hexane (B92381), often in a 1:2 ratio, has been used effectively for recrystallization. chemicalbook.com Another documented recrystallization method for small-scale synthesis uses an ethanol/water mixture, typically in a 3:1 v/v ratio, which can yield crystals with 95–97% purity.

The choice of solvent and the conditions for crystallization are critical for achieving high purity. Different N-Fmoc-amino acids may require different solvent systems for optimal purification. For example, methylene (B1212753) chloride/petroleum ether and ethyl acetate/petroleum ether systems have also been utilized for the crystallization of N-Fmoc-Gly-OH. google.comgoogle.com

Solvent System Optimization for Enhanced Purity

The selection of an appropriate solvent system is crucial for the effective purification of N-Fmoc-Gly(OH) via crystallization and recrystallization. The goal is to find a solvent or solvent mixture in which the desired compound has high solubility at elevated temperatures but low solubility at lower temperatures, while impurities remain soluble at all temperatures.

For N-Fmoc-Gly(OH), several solvent systems have been investigated and optimized. A common system for recrystallization is a mixture of ethyl acetate and hexane. chemicalbook.com The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added to induce precipitation of the purified solid. chemicalbook.com Similarly, mixtures of ethyl acetate and petroleum ether have been used. google.comgoogle.com

Another effective solvent system is a mixture of ethanol and water. google.com A patented process utilizes an ethanol/water system for the crystallization of various N-Fmoc-amino acids, including N-Fmoc-Gly-OH. google.com The ratio of ethanol to water can be adjusted to optimize the yield and purity for specific compounds. For example, a 2:1 ethanol/water ratio was used for N-Fmoc-L-phenylalanine, while a 2:3 ratio was used for N-Fmoc-L-methionine and N-Fmoc-L-leucine. google.comgoogle.com Research has shown that recrystallization from an ethanol/water mixture (3:1 v/v) can yield N-Fmoc-Gly-OH with 95–97% purity.

The optimization of solvent systems extends to the synthesis process itself to minimize impurity formation. While traditional syntheses often use a dioxane/water mixture, alternative solvents like dimethylformamide (DMF) are used with reagents like Fmoc-OSu. In the context of solid-phase peptide synthesis, greener solvent systems such as anisole/DMSO have been explored to replace less environmentally friendly solvents like DMF. chemrxiv.org

Below is a table summarizing various solvent systems used in the purification of N-Fmoc-Gly(OH) and other N-Fmoc-amino acids.

Table 1: Solvent Systems for the Purification of N-Fmoc-Amino Acids

N-Fmoc-Amino Acid Solvent System Purification Method Purity Reference
N-Fmoc-Gly-OH Ethanol/Water (3:1 v/v) Recrystallization 95-97%
N-Fmoc-Gly-OH Ethyl Acetate/Hexane (1:2) Recrystallization >95% chemicalbook.com
N-Fmoc-Gly-OH Methylene Dichloride/Petroleum Ether Crystallization - google.comgoogle.com
N-Fmoc-Gly-OH Ethyl Acetate/Petroleum Ether Crystallization - google.comgoogle.com
N-Fmoc-L-phenylalanine Ethanol/Water (2:1) Crystallization >99.15% google.comgoogle.com
N-Fmoc-L-methionine Ethanol/Water (2:3) Crystallization >99.67% google.com
N-Fmoc-L-leucine Ethanol/Water (2:3) Crystallization >99.73% google.com

Table 2: Comparison of Synthesis Methods for N-Fmoc-Gly-OH

Parameter Fmoc-Cl Method Fmoc-OSu Method
Reaction Time 4–6 hours 2–3 hours
Temperature 0°C → 25°C 25°C (isothermal)
Solvent System Dioxane/Water DMF
Typical Yield 75–85% 80–90%
Purification Method Recrystallization Column Chromatography

Data sourced from

Derivatization of N-Fmoc-Gly(OH) for Specific Research Applications

N-Fmoc-Gly(OH), a foundational building block in peptide synthesis, can be chemically modified to create derivatives with tailored properties for specific research applications. These derivatizations primarily involve modifications to the glycine backbone or the extension of the peptide chain.

Synthesis of Backbone-Protected Glycine Derivatives (e.g., N-Fmoc-N(Mmsb)-Gly-OH)

In the synthesis of complex or aggregation-prone peptides, the native amide backbone of glycine can be a source of synthetic difficulty. To circumvent this, backbone-protected glycine derivatives have been developed. One such derivative is N-Fmoc-N-(2-methoxy-4-(methylsulfinyl)benzyl)-Gly-OH (N-Fmoc-N(Mmsb)-Gly-OH).

The Mmsb (2-methoxy-4-methylsulfinylbenzyl) group serves as a "safety-catch" protecting group for the amide nitrogen. iris-biotech.de This modification introduces steric bulk that can disrupt interchain hydrogen bonding, a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS). The synthesis of this derivative involves the introduction of the Mmsb group onto the nitrogen atom of the glycine. The Mmsb protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under specific reductive and acidic conditions, typically involving a reduction of the sulfoxide (B87167) followed by treatment with trifluoroacetic acid (TFA). iris-biotech.de This orthogonality allows for the selective deprotection of the backbone at a desired stage of the synthesis.

Another similar backbone-protected derivative is N-Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH (Fmoc-(Dmb)Gly-OH). sigmaaldrich.compeptide.com The Dmb group also serves to disrupt peptide aggregation. peptide.com Its use has been shown to be advantageous in the synthesis of long or challenging peptide sequences. peptide.com The Dmb group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin. peptide.com The use of Fmoc-(Dmb)Gly-OH can prevent aspartimide formation when a glycine residue is positioned immediately before an aspartic acid residue in a peptide sequence. nih.gov

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Feature
N-Fmoc-N(Mmsb)-Gly-OH2389064-40-6C₂₆H₂₅NO₆S479.54Safety-catch backbone protection iris-biotech.de
N-Fmoc-N(Dmb)-Gly-OH166881-42-1C₂₆H₂₅NO₆447.48Disrupts peptide aggregation sigmaaldrich.compeptide.com

Incorporation into Dipeptides and Oligopeptides (e.g., Fmoc-Gly-Gly-OH)

A common and straightforward derivatization of N-Fmoc-Gly(OH) is its incorporation into dipeptides and short oligopeptides. A prime example is N-Fmoc-glycyl-glycine (Fmoc-Gly-Gly-OH), a widely used building block in peptide chemistry. biosynth.comchemimpex.com

The synthesis of Fmoc-Gly-Gly-OH is typically achieved by coupling N-Fmoc-Gly(OH) to another glycine molecule. One common method involves dissolving glycyl-glycine in an aqueous basic solution, such as sodium carbonate or potassium carbonate, followed by the addition of an activated form of Fmoc, like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), dissolved in an organic solvent like acetone. google.com The reaction proceeds for a few hours, and after acidification and extraction, Fmoc-Gly-Gly-OH is isolated as a solid. google.com Reported yields for this type of synthesis are often high, in the range of 80-95%. google.com

This dipeptide, along with longer oligomers like Fmoc-Gly-Gly-Gly-OH, serves several purposes in research. ruixibiotech.comchemimpex.com They are used as linkers or spacers in more complex molecular constructs, including in the synthesis of antibody-drug conjugates (ADCs), where they can function as cleavable linkers. biosynth.com In solid-phase peptide synthesis, using a pre-formed di- or tri-glycine unit can improve the efficiency of incorporating multiple consecutive glycine residues into a peptide chain, which can sometimes be problematic due to the formation of secondary structures. google.com For instance, Fmoc-Gly-Gly-OH can be pre-activated with coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) for use in the synthesis of longer peptide segments. google.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Common Application
N-Fmoc-Gly-Gly-OH35665-38-4C₁₉H₁₈N₂O₅354.36Peptide synthesis building block, ADC linker biosynth.comchemimpex.com
N-Fmoc-Gly-Gly-Gly-OH170941-79-4C₂₁H₂₁N₃O₆411.41Building block for peptide synthesis ruixibiotech.comchemimpex.com

Mechanistic Investigations in Fmoc Based Peptide Synthesis Utilizing N Fmoc Gly Oh

Elucidation of Fmoc Deprotection Mechanisms

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). nih.gov This process is a base-catalyzed β-elimination reaction. publish.csiro.au The electron-withdrawing nature of the fluorene (B118485) ring system makes the hydrogen on the β-carbon acidic, facilitating its removal by a weak base. researchgate.net This initial deprotonation is followed by a β-elimination to yield a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netresearchgate.net

Kinetics and Thermodynamics of Dibenzofulvene-Piperidine Adduct Formation

The Fmoc deprotection process in SPPS, particularly when using a secondary amine like piperidine (B6355638) in a polar solvent such as dimethylformamide (DMF), occurs in two main steps. rsc.org The first and rate-determining step is the abstraction of a proton from the 9-fluorenylmethyl ring by the base, which follows an E1cB mechanism. rsc.orgmdpi.com This leads to the formation of the dibenzofulvene (DBF) intermediate. acs.org

Impact of Base and Solvent Systems on Deprotection Efficiency

The choice of base and solvent significantly influences the efficiency of Fmoc deprotection. researchgate.net The deprotection reaction is generally faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar ones like dichloromethane (B109758) (DCM). nih.govresearchgate.netresearchgate.net

A variety of bases can be used for Fmoc removal, with secondary amines like piperidine and piperazine (B1678402) being particularly effective. researchgate.net Primary amines can also be used, while tertiary amines are generally slower. researchgate.net Piperidine is the most commonly used base due to its high efficiency in both deprotonating the Fmoc group and scavenging the resulting dibenzofulvene. nih.govscielo.org.mx

The concentration of the base also plays a role. Standard conditions often involve 20% to 30% piperidine in DMF. researchgate.netspringernature.com However, lower concentrations of piperidine (e.g., 5%) can also be effective, albeit with a longer reaction time required for complete deprotection. scielo.org.mx The use of alternative bases like 4-methylpiperidine (B120128) has been shown to be as effective as piperidine. publish.csiro.au The combination of a weaker nucleophilic base like piperazine with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection kinetics even further than 20% piperidine. rsc.org

Table 1: Half-life (t1/2) of Fmoc-Deprotection with Different Reagents

Deprotection Reagent Solvent Half-life (t1/2)
20% Piperidine DMF 7s
5% Piperazine DMF 45s
5% Piperazine + 0.5% DBU DMF 12s
5% Piperazine + 1% DBU DMF 7s
5% Piperazine + 2% DBU DMF 4s

This table is based on data for resin-bound Fmoc-Val. rsc.org

Detailed Mechanisms of Peptide Bond Formation with Activated N-Fmoc-Gly(OH)

The formation of a peptide bond is a condensation reaction that involves the coupling of a carboxyl group of one amino acid with the amino group of another. nih.govbachem.com In SPPS, this requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. embrapa.br

Nucleophilic Acyl Substitution Pathways

The fundamental mechanism of peptide bond formation is a nucleophilic acyl substitution. embrapa.br The amino group of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the N-Fmoc-Gly(OH). embrapa.br This leads to a tetrahedral intermediate which then collapses, eliminating the activating group and forming the new amide (peptide) bond. embrapa.br

Role of Coupling Reagents (e.g., HATU, HBTU, DIC/OxymaPure, T3P) in Reaction Catalysis and Efficiency

Coupling reagents are essential for activating the carboxylic acid of N-Fmoc-Gly(OH) to facilitate peptide bond formation. bachem.comembrapa.br These reagents convert the carboxylic acid into a more reactive species, lowering the activation energy for the nucleophilic attack by the amine. embrapa.br

Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents. bachem.compeptide.com They react with the carboxylic acid in the presence of a base, typically N,N-diisopropylethylamine (DIPEA), to form a reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine. bachem.comembrapa.br HATU is often preferred for rapid coupling protocols due to its faster reaction rates and reduced risk of epimerization. peptide.com

Carbodiimides (DIC/OxymaPure): Diisopropylcarbodiimide (DIC) is a commonly used carbodiimide (B86325) that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. bachem.comgoogle.com To suppress side reactions like racemization and the formation of N-acylurea, additives such as OxymaPure (ethyl cyanohydroxyiminoacetate) are used. bachem.comcsic.es The O-acylisourea reacts with OxymaPure to form a less reactive but still highly efficient active ester, which then couples with the amine. bachem.com The combination of DIC and OxymaPure is considered a robust method, especially for minimizing racemization. bachem.com

Phosphonium (B103445) Salts (PyBOP): While not explicitly listed in the prompt's examples, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are another important class of coupling reagents. They convert the carboxylic acid into a benzotriazolyl ester, which is a highly reactive species for peptide bond formation. bachem.com

Propylphosphonic Anhydride (B1165640) (T3P): T3P has emerged as an effective coupling reagent for both solution-phase and solid-phase peptide synthesis. researchgate.net It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine to form the peptide bond. researchgate.net T3P is considered a "green" coupling reagent and has shown satisfactory yields in SPPS. researchgate.net

Analysis of Side Reactions and By-product Formation in Fmoc-Gly(OH) Coupling

Several side reactions can occur during the coupling of Fmoc-Gly(OH) and subsequent deprotection steps in SPPS.

Diketopiperazine Formation: This is a significant side reaction, especially at the dipeptide stage. iris-biotech.dechempep.com After the deprotection of the second amino acid (in this case, Gly), the liberated N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. chempep.com This is particularly problematic with sequences ending in proline. iris-biotech.de

Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, base-catalyzed aspartimide formation can occur during Fmoc deprotection. mdpi.comnih.gov This involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartate, forming a five-membered succinimide (B58015) ring. mdpi.com This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. nih.gov While this is a reaction of aspartic acid, the basic conditions used for deprotecting Fmoc-Gly-OH can induce this side reaction in a growing peptide chain containing a preceding aspartate. iris-biotech.de

Formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH: During the preparation of Fmoc-amino acids using Fmoc-OSu, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and its subsequent incorporation into the peptide chain as Fmoc-β-Ala-Xaa-OH. nih.govcore.ac.uk

Dipeptide Formation during Fmoc Protection: When using highly reactive reagents like Fmoc-Cl to protect the amino acid, the formation of Fmoc-dipeptides (e.g., Fmoc-Gly-Gly-OH) can occur as a side reaction. nih.govcore.ac.uk These impurities can then be incorporated into the growing peptide chain. nih.gov

Table 2: Common Side Reactions in Fmoc-SPPS

Side Reaction Description Common Causes
Diketopiperazine Formation Intramolecular cyclization of a dipeptidyl-resin, cleaving the peptide from the support. Base-catalyzed reaction at the dipeptide stage, especially with C-terminal Proline. iris-biotech.dechempep.com
Aspartimide Formation Intramolecular cyclization of an aspartic acid residue. Base treatment during Fmoc deprotection, especially when Asp is followed by Gly, Asn, or Ser. iris-biotech.denih.gov
Racemization Loss of stereochemical integrity at the α-carbon. Over-activation during coupling, especially with carbodiimides without additives. bachem.comgoogle.com
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. A side reaction of carbodiimide-mediated couplings. bachem.comgoogle.com
Double Acylation Coupling of two amino acids to a single amine. Can occur with sterically unhindered amino acids like glycine (B1666218).
Incomplete Deprotection Failure to completely remove the Fmoc group. Steric hindrance, peptide aggregation. iris-biotech.dechempep.com

Understanding N-Terminal Piperazine-2,5-dione Formation

A significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis is the formation of piperazine-2,5-diones, also known as diketopiperazines (DKPs). researchgate.netnih.gov This intramolecular cyclization reaction leads to chain termination. nih.gov The issue is particularly pronounced at the dipeptide stage, especially when proline or glycine are involved. peptide.comchimia.ch

The mechanism involves the nucleophilic attack of the N-terminal amino group of a dipeptide on the ester linkage connecting the peptide to the resin, resulting in the cleavage of the dipeptide from the support and the formation of a stable six-membered ring. researchgate.net Research has confirmed the exclusive formation of the six-membered piperazine-2,5-dione ring, with no evidence of the seven-membered 1,4-diazepine-2,5-dione. researchgate.netresearchgate.net This side reaction is directly related to the presence of an aspartimide (Asi) intermediate, and therefore, preventing or hindering Asi formation can suppress this unwanted cyclization. researchgate.netresearchgate.net

Several factors influence the rate of piperazine-2,5-dione formation:

Amino Acid Sequence: The identity of the first two amino acids at the C-terminus is critical. Sequences containing Glycine and Proline are particularly susceptible. peptide.comchimia.ch

Resin Type: The choice of resin can influence the propensity for DKP formation. For instance, the steric bulk of 2-chlorotrityl chloride resin can inhibit the formation of piperazine-2,5-diones. peptide.comthieme-connect.de

Cleavage Conditions: The conditions used for Fmoc deprotection and cleavage from the resin can also play a role. thieme-connect.de

FactorObservationImpact on Piperazine-2,5-dione Formation
Amino Acid Identity Proline or Glycine at the dipeptide stage. peptide.comchimia.chIncreased susceptibility to cyclization and chain termination. peptide.comchimia.ch
Resin Choice Use of sterically hindered resins like 2-chlorotrityl chloride. peptide.comthieme-connect.deInhibition of the intramolecular cyclization reaction. peptide.comthieme-connect.de
Aspartimide Intermediate Formation of an aspartimide (Asi) intermediate. researchgate.netresearchgate.netDirectly promotes the formation of piperazine-2,5-diones. researchgate.netresearchgate.net

Guanidinium (B1211019) Peptide Coupling Reagent Side Reactions

Guanidinium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU, are widely used in Fmoc-SPPS for their efficiency. peptide.com However, they can participate in side reactions, particularly the formation of a guanidine (B92328) moiety on the unprotected N-terminal amino group of the growing peptide chain. peptide.comuni-kiel.de This reaction irreversibly terminates the peptide chain elongation. peptide.com

The mechanism involves the reaction of the aminium/uronium salt with the N-terminal amine, leading to a guanidino side product. rsc.org This is more likely to occur if the coupling reagent is used in excess or if there is a delay in the addition of the N-Fmoc-amino acid. peptide.combioorganica.org.ua Studies have shown that prolonged treatment of the amino component with HBTU before the addition of Fmoc-Gly-OH significantly decreases the coupling yield due to the formation of these terminated chains. bioorganica.org.ua

While HBTU is known for this side reaction, other phosphonium-based reagents like BOP have been shown to be less prone to this specific issue. bioorganica.org.ua However, phosphonium reagents can have their own set of side reactions, such as with phosphorylated amino acids. bachem.com

Coupling ReagentPotential Side Reaction with N-Fmoc-Gly(OH)Consequence
HBTU/TBTU Reaction with the N-terminal amine of the peptide-resin. peptide.compeptide.comFormation of a guanidinium adduct, leading to chain termination. peptide.com
HATU Similar to HBTU, can react with the N-terminal amine if used in excess. peptide.comChain termination due to guanidinylation. peptide.com
BOP Less prone to forming guanidinium adducts compared to HBTU. bioorganica.org.uaHigher coupling efficiency in some cases. bioorganica.org.ua

Strategies for Mitigating Undesired Rearrangements and Oligomerization

Several strategies have been developed to minimize the aforementioned side reactions and the potential for oligomerization of N-Fmoc-Gly(OH), which can occur during its activation. nih.gov

To prevent piperazine-2,5-dione formation and aspartimide-related side reactions:

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen can effectively prevent both aspartimide formation and subsequent piperazine-2,5-dione formation. researchgate.netpeptide.com The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. peptide.comiris-biotech.de These groups are introduced as part of a dipeptide unit, such as Fmoc-L-Asp(tBu)-DmbGly-OH. iris-biotech.de

Modification of Fmoc Deprotection Conditions: Using a weaker base like piperazine instead of piperidine for Fmoc removal can suppress aspartimide formation. biotage.com The addition of an agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also be beneficial, though it doesn't completely eliminate the problem. researchgate.netbiotage.com

Use of Bulky Side-Chain Protecting Groups: For aspartic acid residues, employing sterically bulkier side-chain protecting groups can hinder the formation of the succinimide ring necessary for aspartimide rearrangement. biotage.com

To avoid guanidinylation by coupling reagents:

Pre-activation: Pre-activating the N-Fmoc-Gly(OH) with the coupling reagent before its addition to the peptide-resin can minimize the opportunity for the reagent to react with the N-terminal amine. peptide.com

Stoichiometric Control: Using a stoichiometric amount of the coupling reagent relative to the amino acid can prevent excess reagent from being available to cause side reactions. peptide.com

To prevent oligomerization:

Intermediate Silylation: To prevent the self-condensation of N-Fmoc-Gly(OH) during the introduction of the Fmoc group, an intermediate silylation step using chlorotrimethylsilane (B32843) can be employed to protect the carboxylic acid. nih.gov

Use of Dipeptide Units: Employing pre-formed dipeptide units, such as Fmoc-Gly-Gly-OH, can be an effective strategy, particularly in the synthesis of poly-glycine sequences, to improve the quality of the crude product. google.com

StrategyTarget Side ReactionMechanism of Action
Backbone Protection (e.g., Dmb, Hmb) Piperazine-2,5-dione formation, Aspartimide formation. researchgate.netpeptide.comiris-biotech.deBlocks the amide nitrogen, preventing intramolecular cyclization. researchgate.netpeptide.com
Use of Piperazine for Deprotection Aspartimide formation. biotage.comWeaker basicity reduces the rate of base-catalyzed side reactions. biotage.com
Pre-activation of Amino Acid Guanidinylation. peptide.comEnsures the coupling reagent reacts with the intended amino acid first. peptide.com
Intermediate Silylation Oligomerization of N-Fmoc-Gly(OH). nih.govTemporarily protects the carboxylic acid during Fmoc group introduction. nih.gov
Use of Dipeptide Synthons Incomplete couplings and side reactions in repetitive sequences. google.comImproves coupling efficiency and reduces side products in challenging sequences. google.com

Advanced Methodologies in Peptide and Oligomer Synthesis Employing N Fmoc Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Innovations

Solid-phase peptide synthesis (SPPS) remains a dominant method for creating peptides, and the use of N-Fmoc-Gly(OH) has been integral to many of its advancements. nih.gov The simplicity of the glycine (B1666218) residue, lacking a side chain, presents both advantages and challenges that have spurred innovation.

Resin Selection and Loading Strategies

The loading of N-Fmoc-Gly(OH) onto the resin is a well-established method to quantify the loading capacity of the support. researchgate.netmdpi.com This process typically involves reacting the Fmoc-protected glycine with the functionalized resin in the presence of coupling agents. mdpi.com The loading level is then determined spectrophotometrically by cleaving the Fmoc group with a piperidine (B6355638) solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. mdpi.comtudublin.ie

Recent studies have highlighted the importance of solvent quality, particularly dimethylformamide (DMF), in achieving optimal loading. researchgate.nettudublin.ie Aged DMF can contain impurities like dimethylamine, which can cause premature deprotection of the Fmoc group and lead to lower calculated loading values. researchgate.nettudublin.ie Techniques such as sparging with an inert gas have been shown to regenerate aged DMF, restoring its efficacy for the loading step. researchgate.nettudublin.ie

Table 1: Common Resins Used in SPPS with N-Fmoc-Gly(OH)

Resin Type C-Terminal Functionality Cleavage Condition Typical Application
Wang Resin Carboxylic Acid High concentration TFA (e.g., 95%) smolecule.com Synthesis of fully deprotected peptides with a C-terminal acid.
2-Chlorotrityl Chloride Resin Carboxylic Acid or Protected Peptide Mildly acidic (e.g., 1% TFA in DCM) smolecule.com Synthesis of protected peptide fragments for fragment condensation. smolecule.com

| Rink Amide Resin | Amide | TFA-based cleavage cocktail researchgate.netpeptide.com | Synthesis of peptide amides. researchgate.netuci.edu |

Optimization of Coupling Cycles and Deprotection Protocols

The iterative nature of SPPS involves repeated cycles of Fmoc deprotection and amino acid coupling. uci.edu Standard deprotection protocols have traditionally used a 20% piperidine solution in DMF. rsc.orgscholaris.ca However, this can lead to side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid. nih.govpeptide.com

To mitigate these issues, optimized deprotection cocktails have been developed. The addition of acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to the piperidine solution can reduce aspartimide formation. nih.govpeptide.com For instance, adding Oxyma Pure to a 20% piperidine in DMF solution has been shown to significantly decrease aspartimide-related impurities. nih.gov More recently, a combination of 5% piperazine (B1678402) and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been proposed as a safer and effective alternative to piperidine for deprotection, especially for challenging sequences. rsc.org

Coupling efficiency is another critical parameter. While N-Fmoc-Gly(OH) itself is generally straightforward to couple due to the absence of steric hindrance, the growing peptide chain can present challenges. Modern coupling reagents such as HBTU, HATU, and PyBOP are commonly employed to ensure efficient amide bond formation. Microwave-assisted SPPS has also emerged as a technique to accelerate coupling and deprotection steps, reducing cycle times significantly. biotage.co.jp

Techniques for Overcoming Peptide Aggregation in Difficult Sequences

Peptide chain aggregation on the solid support is a major obstacle in SPPS, particularly for hydrophobic sequences or those prone to forming stable secondary structures. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions, resulting in deletion sequences.

Several strategies have been developed to disrupt the inter-chain hydrogen bonding that causes aggregation. One effective method is the incorporation of "backbone protection" groups. peptide.com Derivatives of N-Fmoc-Gly(OH), such as Fmoc-Gly(Dmb)-OH and Fmoc-Gly(Hmb)-OH, where Dmb is 2,4-dimethoxybenzyl and Hmb is 2-hydroxy-4-methoxybenzyl, are used. peptide.com These protecting groups on the backbone nitrogen prevent hydrogen bond formation. peptide.com The native peptide sequence is regenerated upon cleavage with trifluoroacetic acid (TFA).

Another approach is the use of pseudoproline dipeptides, which introduce a kink in the peptide backbone, disrupting secondary structure formation. peptide.com For sequences containing glycine, dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can be utilized to overcome aggregation issues. semanticscholar.org Additionally, using chaotropic salts like LiCl or changing the solvent system can help to solubilize aggregated peptides.

Table 2: Strategies to Mitigate Aggregation in SPPS

Strategy Description Example Compound/Method
Backbone Protection Introduction of a temporary protecting group on the backbone amide nitrogen to disrupt hydrogen bonding. peptide.com Fmoc-Gly(Dmb)-OH, Fmoc-Gly(Hmb)-OH peptide.com
Pseudoproline Dipeptides Incorporation of dipeptides that induce a "kink" in the peptide chain, disrupting secondary structures. peptide.com Fmoc-Asp(OtBu)-(Dmb)Gly-OH semanticscholar.org
Chaotropic Salts Addition of salts that disrupt the structure of water and interfere with hydrophobic interactions. LiCl, KSCN peptide.com

| Solvent Modification | Using alternative solvents or solvent mixtures to improve peptide solvation. | N-methylpyrrolidone (NMP), "Magic Mixture" (DCM/DMF/NMP with Triton X100) peptide.com |

Synthesis of Poly-Glycine Sequences

The synthesis of poly-glycine sequences presents a unique challenge in SPPS. While glycine itself is small, the repetitive nature of the sequence can lead to strong inter-chain aggregation. Furthermore, the lack of a side chain can sometimes lead to side reactions or incomplete couplings, resulting in deletion or addition byproducts. google.com

A significant innovation for the synthesis of poly-glycine segments is the use of pre-formed dipeptide units, specifically Fmoc-Gly-Gly-OH. google.comgoogle.com By coupling a dipeptide in a single step, the number of reaction cycles is reduced, and the risk of single glycine deletion or addition errors is minimized. google.com This strategy has been successfully applied in the synthesis of peptides like Bivalirudin, which contains a tetra-glycine segment. google.comgoogle.com The use of Fmoc-Gly-Gly-OH units for the assembly of the poly-glycine portion of the peptide has been shown to yield a product with high purity and reduced levels of glycine-related impurities. google.comgoogle.com

Solution-Phase and Liquid-Phase Peptide Synthesis (SolPSS and LPPS)

While SPPS is dominant, solution-phase and liquid-phase peptide synthesis offer advantages in terms of scalability and purification of intermediates. nih.gov N-Fmoc-Gly(OH) is a key building block in these methodologies as well.

Implementation of N-Fmoc-Gly(OH) in Rapid Synthesis Protocols

Recent advancements in SolPSS and LPPS have focused on accelerating the synthesis process. nih.govmdpi.com One such development is the use of cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. nih.govmdpi.comresearchgate.net T3P® facilitates rapid peptide bond formation, often within minutes, with both N-Boc and N-Fmoc protected amino acids, including N-Fmoc-Gly(OH). nih.govmdpi.comresearchgate.net This method generates water-soluble by-products, simplifying purification. nih.govmdpi.com

In LPPS, the growing peptide is attached to a soluble support or "anchor," which allows for synthesis in a homogeneous solution. nih.govmdpi.com This combines the benefits of solution-phase chemistry with a simplified purification process, often involving precipitation of the peptide-anchor conjugate. mdpi.com N-Fmoc-Gly(OH) is readily incorporated in LPPS protocols. For instance, the AJIPHASE® technology utilizes a branched-chain anchor to improve the solubility of growing peptide chains, even for hydrophobic sequences that may include glycine residues. nih.govajinomoto.com The Fmoc group is then removed using a system like thiomalic acid and DBU, allowing for a one-pot elongation process without the need to isolate intermediates at each step. nih.gov

Continuous-flow peptide synthesis is another rapidly emerging area. nih.govrsc.org These systems can significantly reduce synthesis time. nih.gov Automated fast-flow synthesizers, which utilize Fmoc chemistry, can incorporate an amino acid in minutes. nih.govacs.org N-Fmoc-Gly(OH) is a standard component in these high-speed protocols, contributing to the efficient assembly of long polypeptides. acs.org

Comparative Studies of Solid-Phase vs. Solution-Phase Efficiencies

The selection between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS) is a critical decision in the production of peptides, with the choice depending on the desired scale, peptide length, and complexity. The use of N-Fmoc-Gly(OH) and other Fmoc-protected amino acids is central to these methodologies, particularly within SPPS.

Solution-phase synthesis, conversely, is carried out entirely in a dissolved state, without attachment to a solid support. This method requires purification of the intermediate peptide after each step, typically through crystallization or chromatography, which can be time-consuming and may lead to product loss. However, SolPS offers advantages in terms of scalability for the large-scale industrial production of shorter peptides, as it is not limited by the loading capacity of a resin. It also allows for straightforward characterization of intermediates, ensuring the quality of the peptide at each stage. While the N-Fmoc protecting group is predominantly associated with SPPS, it can be challenging to use in traditional solution-phase synthesis due to potential solubility issues of the growing peptide chain. mdpi.com However, variations like Liquid-Phase Peptide Synthesis (LPPS), which uses a soluble polymer support, have been developed to combine the benefits of both techniques.

The efficiency of incorporating N-Fmoc-Gly(OH) is high in both methods due to its simple, achiral structure and lack of a sterically hindered side chain. peptide.comadvancedchemtech.com In SPPS, its use is straightforward. In SolPS, its incorporation into di- or tripeptides, such as Fmoc-Gly-Gly-OH or Fmoc-Gly-Gly-Gly-OH, which are then used as single building blocks, can improve efficiency and circumvent issues associated with repetitive single glycine additions. google.com

Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis with N-Fmoc-Gly(OH)
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SolPS)
PrinciplePeptide chain is grown on an insoluble polymer support. slideshare.netAll reactions occur in solution; intermediates are isolated after each step.
PurificationFast and simple; filtration and washing remove excess reagents. iris-biotech.deMore complex; requires crystallization or chromatography for each intermediate.
Speed & AutomationHigh speed for long peptides; easily automated. nih.govGenerally slower due to purification steps; less amenable to full automation.
ScalabilityLimited by resin loading capacity; ideal for lab-scale and moderate production.Highly scalable for large-scale industrial production of shorter peptides.
Reagent UseLarge excess of reagents is used to drive reactions to completion. iris-biotech.deReagents are used in near-stoichiometric amounts to facilitate purification.
Compatibility with N-Fmoc-Gly(OH)Excellent. The mild Fmoc deprotection conditions are a major advantage. nih.govFeasible, but challenges with intermediate solubility can arise. Using pre-formed Fmoc-di/tri-glycine units can improve efficiency. google.com

N-Fmoc-Gly(OH) in the Synthesis of Modified Peptides and Conjugates

The structural simplicity of N-Fmoc-Gly(OH) makes it a versatile and fundamental building block in the synthesis of complex biomolecules beyond standard peptides. chemimpex.com Its incorporation provides flexibility and acts as a non-chiral spacer, which is advantageous in the construction of various modified peptides and conjugates. peptide.com

N-Fmoc-Gly(OH) plays a significant role in the architecture of glycopeptides and glycocluster peptides—molecules designed to mimic the multivalent carbohydrate displays found on cell surfaces (the glycocalyx). uni-kiel.de In these constructs, glycine residues derived from N-Fmoc-Gly(OH) often serve as spacers or scaffolds. Their function is to present the carbohydrate moieties in a specific spatial arrangement, which is crucial for achieving high-affinity binding to carbohydrate-binding proteins like lectins.

In the synthesis of glycocluster peptides, N-Fmoc-Gly(OH) can be used to extend the peptide backbone, creating attachment points for glycosylated amino acids or forming a flexible tether that connects the peptide to a core scaffolding molecule. For instance, research on the synthesis of glycocluster peptides has utilized Fmoc-protected glycine derivatives in the solid-phase assembly of the peptide backbone, onto which carbohydrate units are subsequently attached. biosynth.com

In the field of targeted cancer therapy, N-Fmoc-Gly(OH) is a crucial component in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). ADCs consist of a monoclonal antibody connected to a cytotoxic drug via a chemical linker. medchemexpress.com The linker's properties are critical to the ADC's stability in circulation and its ability to release the drug upon reaching the target cancer cell.

Glycine-containing peptide sequences are frequently used to create enzymatically cleavable linkers. Specifically, dipeptides like Gly-Gly or tripeptides such as Gly-Gly-Gly are susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant inside cancer cells. This ensures that the cytotoxic payload is released specifically at the site of action, minimizing systemic toxicity.

The synthesis of these linkers often employs N-Fmoc-Gly-Gly-OH or N-Fmoc-Gly-Gly-Gly-OH as single building blocks. biosynth.com These are synthesized from N-Fmoc-Gly(OH) and are used in both solid-phase and solution-phase approaches to construct the linker moiety. The Fmoc group allows for further extension of the linker or its attachment to the antibody or drug. For example, Fmoc-Gly-Gly-OH and Fmoc-Gly-Gly-Phe-OH are commercially available and widely cited as cleavable ADC linkers used in the synthesis of ADCs. medchemexpress.commedchemexpress.comambeed.cn

Table 2: N-Fmoc-Gly(OH) Derived Units in ADC Linker Synthesis
Linker PrecursorTypical Peptide SequenceRole in ADCReference
Fmoc-Gly-Gly-OH-Gly-Gly-A dipeptide unit used as a lysosomally cleavable spacer in ADC linkers. biosynth.commedchemexpress.comambeed.cn
Fmoc-Gly-Gly-Gly-OH-Gly-Gly-Gly-A tripeptide that serves as a lysosomally cleavable linker for constructing ADCs.
Fmoc-Gly-Gly-Phe-OH-Gly-Gly-Phe-A peptide sequence used in cleavable ADC linkers. medchemexpress.com

α/β-Chimera peptides are oligomers that incorporate both α- and β-amino acids into the same backbone. These structures are of significant interest because they can adopt unique, stable secondary structures (foldamers) that are resistant to proteolytic degradation, making them promising candidates for therapeutic applications. N-Fmoc-Gly(OH), as the simplest α-amino acid, is frequently used in the synthesis of these chimeras. nih.govresearchgate.net

The synthesis of α/β-chimeras presents unique challenges, particularly at the α-β and β-α peptide bond junctions, due to the different steric and electronic properties of β-amino acids. nih.gov Research has focused on optimizing the coupling conditions for these difficult steps. In studies involving the synthesis of -GXXG- tetrapeptides, where G is glycine and X is a cyclic β-sugar amino acid (β-SAA), N-Fmoc-Gly(OH) was used as the α-amino acid component. nih.govresearchgate.netresearchgate.net

These studies systematically compared different coupling reagents to determine the most efficient method for forming the peptide bonds involving the bulky β-SAAs. The formation of active esters from the Fmoc-protected β-SAAs was monitored to assess the efficacy of various reagents. It was found that the choice of coupling reagent significantly impacts the success of the synthesis.

Table 3: Comparative Study of Coupling Reagents for α/β-Chimera Synthesis
Coupling ReagentDescriptionFinding in β-SAA Coupling StudyReference
PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Determined to be the best choice for successfully and efficiently coupling both furanoid and pyranoid β-SAA prototypes with glycine. nih.govresearchgate.net
HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commonly used but found to be less optimal than PyBOP for these specific β-SAA couplings. nih.govresearchgate.net
HOBt(Hydroxybenzotriazole)Used as an additive with a carbodiimide (B86325) (like DIC), but the PyBOP protocol was found to be superior. nih.govresearchgate.net

The fine-tuning of these synthetic protocols, including the selection of PyBOP as the optimal coupling reagent, has enabled the efficient solid-phase synthesis of complex α/β-chimera peptides containing glycine residues derived from N-Fmoc-Gly(OH). nih.govresearchgate.net This work opens routes to building diverse libraries of foldamers with potential biological applications. nih.gov

Analytical and Characterization Techniques for N Fmoc Gly Oh and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the analysis of N-Fmoc-Gly(OH), providing critical information about its molecular structure and purity.

UV-Visible Spectroscopy for Fmoc Group Determination

UV-Visible (UV-Vis) spectroscopy is a valuable tool for quantifying the concentration of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govresearchgate.net This method is particularly useful after the Fmoc group is cleaved from the amino acid. The cleavage, typically achieved using a piperidine (B6355638) solution, results in the formation of a dibenzofulvene-piperidine adduct. nih.govresearchgate.net This adduct exhibits strong absorbance at specific wavelengths, allowing for the quantitative determination of the original amount of Fmoc-protected compound. nih.govresearchgate.net

In a study involving Fmoc-Gly-OH functionalized on TiO2@SiO2 core-shell materials, the concentration of the Fmoc group was determined by measuring the maximum absorption of the dibenzofulvene-piperidine adduct at 289 nm and 301 nm. nih.govresearchgate.net The molar absorption coefficients used for this calculation are detailed in the table below.

Wavelength (nm)Molar Absorption Coefficient (dm³·mol⁻¹·cm⁻¹)
2895800 - 6089
3017800 - 8021

This data is based on the analysis of the dibenzofulvene-piperidine adduct formed after cleavage of the Fmoc group from Fmoc-Gly-OH functionalized materials. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule, providing a "molecular fingerprint". uci.edu In the context of N-Fmoc-Gly(OH) and its derivatives, FTIR is used to confirm the presence of key structural features. nih.govresearchgate.net Analysis of the FTIR spectrum can confirm the successful attachment of Fmoc-Gly-OH to other molecules or surfaces by identifying the characteristic absorption bands of the amide and carbonyl groups. researchgate.net FTIR spectroscopy helps in confirming the structural integrity of the compound by revealing the vibrations between the bonds of its atoms. uci.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the detailed structural analysis and purity assessment of organic molecules like N-Fmoc-Gly(OH). measurlabs.comlibretexts.org Both ¹H NMR and ¹³C NMR are employed to gain comprehensive structural information. measurlabs.com

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework of the molecule. mdpi.com For isotopically labeled variants, such as Fmoc-Gly-OH-¹³C₂,¹⁵N, NMR is crucial for confirming the incorporation of the isotopes. For instance, in one study, ¹³C NMR showed peaks at δ 156.8 (Fmoc carbonyl) and δ 67.2 (CH₂), and ¹⁵N NMR displayed a single resonance at δ 120.3 ppm (amide nitrogen), confirming the isotopic labeling.

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of chemical compounds by comparing the signal intensity of the analyte to that of a certified reference material. nist.gov NMR can also be used to study the conformational dynamics of molecules in solution, providing insights into their flexibility and the relative populations of different conformers. copernicus.org

NucleusKey ObservablesApplication for N-Fmoc-Gly(OH)
¹HChemical shifts, coupling constants, signal integrationConfirms proton environments and structural integrity. Used in qNMR for purity assessment. nist.gov
¹³CChemical shifts of carbon atomsElucidates the carbon skeleton of the molecule. mdpi.com
¹⁵NChemical shifts of nitrogen atomsConfirms the position of nitrogen, especially in isotopically labeled derivatives.

Mass Spectrometry (MS) for Molecular Weight and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of N-Fmoc-Gly(OH) and to confirm the identity of reaction products. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. For the isotopically labeled compound Fmoc-Gly-OH-¹³C₂,¹⁵N, ESI-MS showed the [M+H]⁺ ion at m/z 301.3, which is consistent with the calculated mass. High-Resolution Mass Spectrometry (HRMS) provides even more precise mass measurements, further confirming the elemental composition of the molecule.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of N-Fmoc-Gly(OH) and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis and purification of N-Fmoc-Gly(OH). rsc.orgrsc.org It is widely used to monitor the progress of reactions involving this compound and to purify the final product to a high degree of purity. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purification of peptides and their derivatives. renyi.hu In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). renyi.hu By running a gradient of the organic solvent, compounds are separated based on their hydrophobicity.

HPLC is crucial for achieving purities greater than 99% for N-Fmoc-Gly(OH) and its derivatives. The technique's high resolution and reproducibility make it ideal for both analytical-scale purity checks and preparative-scale purification. rsc.orgrsc.org

TechniqueApplicationKey Features
Analytical HPLC Purity assessment, reaction monitoringHigh resolution, sensitive detection, small sample volume. renyi.hu
Preparative HPLC Purification of N-Fmoc-Gly(OH)Larger column dimensions, higher flow rates, collection of purified fractions. renyi.hu

Advanced Reaction Monitoring Techniques

Real-Time Refractive Index (RI) Measurements for SPPS Progress

Real-time monitoring of SPPS through refractive index (RI) measurements has emerged as a powerful process analytical tool (PAT). digitellinc.comnovartis.comdigitellinc.comacs.org This technique is founded on the principle that the refractive index of a solution is highly sensitive to changes in the concentration of dissolved substances. digitellinc.com During SPPS, the liquid phase composition changes distinctly at each stage of the synthesis cycle—coupling, deprotection, and washing—making RI an ideal parameter for tracking these transformations. digitellinc.comnovartis.comacs.org

The application of RI for monitoring SPPS offers several advantages. It is a non-invasive, continuous, and real-time method that provides valuable data on reaction kinetics and endpoints. digitellinc.com This allows for the optimization of reaction times, leading to reduced consumption of reagents and solvents, which in turn makes the SPPS process more sustainable and cost-effective. novartis.comdigitellinc.com

Monitoring N-Fmoc-Gly(OH) Coupling and Deprotection:

Coupling Reaction: When N-Fmoc-Gly(OH) is being coupled to the resin-bound amino acid, the concentration of the Fmoc-amino acid in the solution decreases as it is transferred to the solid support. This change in mass dissolved in the reaction solution leads to a corresponding decrease in the refractive index, which can be monitored in real-time. digitellinc.com Studies have shown a clear correlation between the RI of solutions and the concentration of Fmoc-amino acids, including Fmoc-Gly-OH. For instance, the RI of Fmoc-Gly-OH solutions in DMF has been shown to vary linearly with concentration, providing a reliable means to track its consumption during the coupling step.

Deprotection Step: The removal of the Fmoc group from the newly coupled glycine (B1666218) residue is typically achieved using a solution of piperidine in DMF. iris-biotech.dersc.org This reaction releases dibenzofulvene (DBF) into the solution as a piperidine adduct. iris-biotech.de The increase in the concentration of this adduct in the solution leads to a measurable increase in the refractive index. digitellinc.com The RI will continue to rise until the deprotection reaction is complete, at which point the RI value plateaus, indicating the reaction endpoint.

Washing Steps: RI can also effectively monitor the efficiency of washing steps by detecting the presence of residual reagents in the solvent. digitellinc.com

The data obtained from real-time RI measurements can be plotted over time to generate a profile for each step of the SPPS cycle. These profiles provide critical information, such as the kinetics of the coupling and deprotection reactions, and can signal failures or unexpected side reactions. digitellinc.com For example, a slower-than-expected decrease in RI during coupling could indicate steric hindrance or other issues affecting the reaction rate.

Table 1: Application of Real-Time Refractive Index (RI) in SPPS of N-Fmoc-Gly(OH)

SPPS Step Principle of RI Measurement Information Gained from RI Profile
N-Fmoc-Gly(OH) Coupling Decrease in the concentration of Fmoc-Gly-OH in the solution as it attaches to the resin. Reaction kinetics, endpoint determination, detection of incomplete coupling.
Fmoc Deprotection Increase in the concentration of the dibenzofulvene-piperidine adduct in the solution. Reaction kinetics, endpoint determination, ensuring complete deprotection.
Washing Detection of residual reagents and byproducts in the wash solvent. Optimization of washing cycles, ensuring complete removal of excess reagents.

Application of In-situ Spectroscopic Methods

In-situ spectroscopic techniques provide real-time, molecular-level information about the chemical transformations occurring during SPPS without the need for sample removal. spectroscopyonline.com These methods are particularly useful for monitoring reactions on the solid support itself.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a valuable tool for monitoring the progress of SPPS reactions. researchgate.net By analyzing the vibrational modes of the chemical bonds, FTIR can track the appearance and disappearance of key functional groups. For instance, during the coupling of N-Fmoc-Gly(OH), the disappearance of the free amine band on the resin and the appearance of the amide bond can be monitored. nih.govrsc.org Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for solid-phase synthesis, allowing for direct analysis of the resin beads. researchgate.net

In a study involving the modification of a TiO2@SiO2 core-shell structure, FTIR was used to confirm the attachment of Fmoc-Gly-OH. nih.govmdpi.commostwiedzy.pl The characteristic peaks of the Fmoc group and the amide bond would be observable in the FTIR spectrum, confirming a successful coupling reaction.

UV-Visible Spectroscopy:

UV-Visible spectroscopy is commonly used to quantify the concentration of the Fmoc group cleaved during the deprotection step. iris-biotech.de The piperidine-dibenzofulvene adduct formed upon Fmoc removal has a strong UV absorbance at specific wavelengths (around 289 nm and 301 nm). iris-biotech.denih.govmdpi.com By measuring the absorbance of the solution after deprotection, the extent of the previous coupling reaction can be quantified. iris-biotech.de This method can be adapted for online monitoring using a flow-cell, providing real-time data on the deprotection process. iris-biotech.de

Other In-situ Techniques:

Other advanced techniques have also been explored for monitoring SPPS. These include:

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations and can be used to monitor changes in chemical bonding during synthesis.

Computer Vision and Colorimetric Analysis: Changes in the color of the reaction mixture, particularly when using certain coupling reagents that release colored byproducts, can be monitored using camera technology and computer vision algorithms. nih.govresearchgate.net This non-contact method can provide data on reaction rates and endpoints. nih.govresearchgate.net For example, the yellowing of the resin can be monitored to track the progress of acylation. nih.gov

Conductivity Measurements: The electrical conductivity of the reaction solution can be monitored to follow the progress of both coupling and deprotection steps, as these reactions involve changes in the concentration of ionic species. google.com

Table 2: In-situ Spectroscopic and Other Advanced Monitoring Techniques in SPPS

Technique Principle Application to N-Fmoc-Gly(OH) Synthesis
In-situ FTIR Monitors changes in vibrational modes of chemical bonds on the resin. Confirms coupling by observing the disappearance of free amine and appearance of amide bands.
Online UV-Vis Measures the absorbance of the dibenzofulvene-piperidine adduct in solution. Quantifies Fmoc deprotection in real-time, indirectly confirming coupling efficiency.
Computer Vision Tracks color changes in the reaction mixture. Monitors reaction progress when using coupling reagents that produce colored byproducts.
Conductivity Measures changes in the electrical conductivity of the solution. Monitors the formation and consumption of ionic species during coupling and deprotection.

The integration of these advanced monitoring techniques into automated peptide synthesizers allows for feedback control, where the synthesis parameters can be adjusted in real-time based on the data collected. researchgate.netbachem.com This leads to a more efficient and reliable synthesis of peptides, including those containing N-Fmoc-Gly(OH).

Interdisciplinary Applications and Research Frontiers of N Fmoc Gly Oh

Biomaterials and Supramolecular Chemistry Research

The unique properties of the Fmoc group, particularly its propensity for π-π stacking interactions, make N-Fmoc-Gly(OH) an ideal building block in the construction of novel biomaterials and supramolecular structures.

Co-Assembly Processes for Supramolecular Gels

Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions. N-Fmoc-amino acids are a prominent class of LMWGs, with the Fmoc group's aromatic nature facilitating π-π stacking, a key interaction in the formation of organized, three-dimensional gel networks.

The process of co-assembly, where two or more different LMWGs are combined, allows for the creation of hydrogels with enhanced and tunable properties. Research has shown that co-assembling different Fmoc-amino acids can lead to more stable and cross-linked gel structures. mdpi.comresearchgate.net For instance, studies have explored the co-assembly of Fmoc-tripeptides like Fmoc-Gly-Gly-Gly with other Fmoc-amino acids to create new supramolecular gels. mdpi.commdpi.com These co-assembly processes are influenced by factors such as pH and solvent polarity, which can trigger the formation of various secondary structures like β-sheets and α-helices that are crucial for gelation. researchgate.net The goal of these studies is often to develop bionic hydrogels that could support tissue repair or address age-related structural impairments. mdpi.com

A notable example involves the co-assembly of Fmoc-diphenylalanine with collagen-mimicking peptides, such as Fmoc-Gly-Pro-Hyp, to create rigid, self-supporting, and self-healing hydrogels. acs.org In these systems, the Fmoc-Glycine containing peptide contributes to the formation of a polyproline II helical conformation, a key structural feature of collagen. acs.org The resulting hydrogels exhibit improved mechanical properties due to the synergistic interactions between the different components. acs.org

Functionalization of Core-Shell Materials (e.g., TiO2@SiO2) with N-Fmoc-Gly(OH)

Core-shell nanomaterials, such as titanium dioxide coated with silica (B1680970) (TiO2@SiO2), are of significant interest for various applications due to their combined properties. The functionalization of these materials with organic molecules can further enhance their utility. N-Fmoc-Gly(OH) plays a crucial role in the surface modification of these materials.

In a well-documented process, TiO2@SiO2 core-shell structures are first modified with 3-(aminopropyl)trimethoxysilane (APTMS) to introduce amino groups onto the surface. researchgate.netmdpi.comnih.govnih.gov Subsequently, N-Fmoc-Gly(OH) is chemically attached to these surface amino groups. researchgate.netmdpi.comnih.govnih.gov This functionalization is a key step in a method developed for the quantitative determination of active amino groups on the material's surface. researchgate.netmdpi.comnih.govnih.gov The effectiveness of each modification step, from the silica coating to the final attachment of N-Fmoc-Gly(OH), is confirmed using various analytical techniques, including transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA). researchgate.netmdpi.comnih.govnih.gov

Determination of Active Amino Groups on Material Surfaces

A significant application of functionalizing materials with N-Fmoc-Gly(OH) is the subsequent quantification of the attached Fmoc groups, which directly correlates to the number of active amino groups on the material's surface. researchgate.netmdpi.comnih.govnih.govmedchemexpress.com This method provides a reliable way to characterize the surface chemistry of modified nanomaterials.

The procedure involves cleaving the Fmoc group from the N-Fmoc-Gly(OH)-functionalized surface using a solution of piperidine (B6355638) in dimethylformamide (DMF). researchgate.netmdpi.comnih.gov This reaction produces a dibenzofulvene-piperidine adduct, a compound that exhibits strong UV absorbance at specific wavelengths (289 nm and 301 nm). researchgate.netmdpi.comnih.gov By measuring the absorbance of this adduct using UV-visible spectroscopy, the concentration of the cleaved Fmoc groups can be accurately determined. researchgate.netmdpi.comnih.gov

Researchers have used this method to calculate the loading of amino groups on TiO2@SiO2-(CH2)3-NH2 materials, with results showing a loading of 6 to 9 µmol/g. researchgate.netmdpi.comnih.gov This quantitative analysis is crucial for optimizing the surface modification process and ensuring the desired functionality of the nanomaterial.

MaterialFunctionalization StepPurposeAnalytical Method for QuantificationResult
TiO2@SiO2Modification with APTMSIntroduce amino groups-Surface primed for further functionalization
TiO2@SiO2-(CH2)3-NH2Attachment of N-Fmoc-Gly(OH)Introduce Fmoc groups for quantificationUV-visible spectroscopy-
TiO2@SiO2-(CH2)3-NH-Gly-FmocCleavage of Fmoc group with piperidineGenerate dibenzofulvene-piperidine adductUV-visible spectroscopy at 289 nm and 301 nm6 to 9 µmol/g of active amino groups researchgate.netmdpi.comnih.gov

N-Fmoc-Gly(OH) in Bioanalytical Methodologies

The distinct chemical properties of N-Fmoc-Gly(OH) also lend themselves to important applications in the field of bioanalysis, where it is used for both qualitative and quantitative purposes.

Use as a Standard or Reference Compound in Analytical Methods

The purity and stability of N-Fmoc-Gly(OH) make it an excellent standard or reference compound in various analytical techniques. It is frequently used in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the accuracy and reliability of these methods. nbinno.com

In the context of the amino group determination on material surfaces discussed earlier, solutions of N-Fmoc-Gly(OH) are used as a model sample for comparison. researchgate.netmdpi.comnih.gov This allows for the validation of the UV-visible spectroscopy method and the accurate calculation of the molar absorption coefficient of the dibenzofulvene-piperidine adduct. researchgate.net

Analytical TechniqueApplication of N-Fmoc-Gly(OH)Purpose
High-Performance Liquid Chromatography (HPLC)Standard or reference compound nbinno.comMethod validation and quantification
Mass Spectrometry (MS)Standard or reference compound nbinno.comMethod validation and quantification
UV-visible SpectroscopyModel sample for comparison researchgate.netmdpi.comnih.govValidation of amino group quantification method
Nuclear Magnetic Resonance (NMR)Synthesis of isotopically labeled peptides Studying protein dynamics and interactions

Research in Peptide-Based Drug Design and Discovery

Modification of Physicochemical Properties of Peptides for Enhanced Therapeutic Potential

The therapeutic application of peptides is often hampered by inherent limitations in their physicochemical properties, such as poor solubility, low metabolic stability, and a short in vivo half-life. sigmaaldrich.com The strategic incorporation of specific amino acid residues, facilitated by synthesis reagents like N-Fmoc-Gly(OH), is a cornerstone of modern peptide drug design aimed at overcoming these challenges. researchgate.net N-Fmoc-Gly(OH) serves as the fundamental building block for introducing glycine (B1666218), the simplest amino acid, into a peptide sequence. This modification, though seemingly minor, can profoundly alter a peptide's physicochemical profile, thereby enhancing its therapeutic potential. nih.gov

Glycine's unique structure, lacking a side chain, imparts significant conformational flexibility to the peptide backbone. nih.gov This flexibility can be leveraged to disrupt undesirable secondary structures, such as the β-sheets that often lead to peptide aggregation and reduced solubility. semanticscholar.orgnih.gov However, the impact of glycine is context-dependent. While strategic insertion can improve synthesis efficiency and prevent aggregation, the addition of long poly-glycine chains can conversely decrease aqueous solubility due to the dominance of backbone interactions over water-peptide interactions. nih.govacs.org

Detailed research findings illustrate how the introduction or substitution of glycine, enabled by building blocks like N-Fmoc-Gly(OH), directly influences key peptide properties:

Metabolic Stability and Half-life: Glycine's position within a peptide sequence can significantly influence its stability against enzymatic degradation. For example, terlipressin, a synthetic analogue of vasopressin, is designed as a pro-drug with three glycine residues at its N-terminus. These glycine units are sequentially cleaved by aminopeptidases in vivo to release the active drug, lypressin. explorationpub.com This modification strategy effectively extends the molecule's duration of action. The stability of adjacent residues can also be affected. A peptide containing an Asparagine-Glycine (Asn-Gly) sequence is particularly susceptible to deamidation at the Asn residue, which can lead to degradation and a shorter half-life compared to sequences where glycine is replaced by a bulkier amino acid. nih.gov In studies of the cyclotide kalata B1, the native peptide containing a glycine at position 1 exhibited a half-life of approximately 4 hours under basic pH conditions (pH 12), demonstrating its relative stability. nih.gov

Biological Activity and Membrane Interaction: The modification of a peptide with glycine can alter its interaction with biological targets and membranes. In a study of the cell-penetrating peptide penetratin, replacing a critical, bulky tryptophan residue with glycine resulted in a dramatic reduction in cellular uptake. nih.gov This highlights how removing a hydrophobic side chain and increasing local flexibility can negatively impact membrane association. Conversely, in other contexts, the minimal steric hindrance of glycine is advantageous. Glycine is one of the most common amino acids, along with lysine (B10760008) and leucine, found in anticancer peptides (ACPs), suggesting its physicochemical properties are well-suited for interacting with and disrupting cancer cell membranes. nih.gov

The following table summarizes research findings on the impact of glycine modification on peptide properties.

Peptide/SystemModificationN-Fmoc-Gly(OH) ApplicationObserved Effect on Physicochemical PropertyTherapeutic ImplicationReference(s)
TerlipressinAddition of a Tri-Glycine N-terminalUsed in the synthesis of the N-terminal extension.The tri-glycine chain creates a pro-drug that is cleaved in vivo.Extends the half-life and duration of action of the active drug, lypressin. explorationpub.com
Kalata B1Native peptide contains Glycine at position 1 (G1).Used in the synthesis of the native peptide for baseline studies.The peptide has a half-life of approx. 4 hours at pH 12. Replacing G1 with Leucine increases hydrophobicity and membrane binding.Provides a baseline for creating more stable and potent insecticidal analogues. nih.gov
PenetratinSubstitution of Tryptophan (Trp) at position 48 with Glycine.Used to synthesize the glycine-substituted analogue.Decreased hydrophobicity and conformational changes.Dramatically reduced cellular uptake, indicating the importance of the Trp side chain for membrane interaction. nih.gov
Model PeptidesSubstitution of various amino acids with Glycine.Foundational for synthesizing the baseline oligoglycine reference peptide.Solubility order: Arg > Asp > Gly > Val > Phe. Replacing non-polar residues with glycine improves solubility.Provides a predictive framework for designing peptides with desired solubility. nih.gov
Peptides with Asp-Gly sequenceUse of Fmoc-Asp(OtBu)-(Dmb)Gly-OH instead of sequential coupling.N-Fmoc-Gly-OH is a precursor to the modified dipeptide building block.Prevents aspartimide formation and peptide aggregation during synthesis.Improves synthesis yield and purity of peptides prone to this problematic side reaction. sigmaaldrich.com

These findings underscore the versatility of N-Fmoc-Gly(OH) as a tool in peptide chemistry. By enabling the precise insertion of glycine, researchers can fine-tune the physicochemical properties of peptides, addressing key liabilities and enhancing their potential as next-generation therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.